Thermal Decomposition Resistance
The cured product derived from this naphthalene-containing fluorene epoxy demonstrates a 5% weight loss temperature (Td5) of 400 °C, as measured for the commercial grade OGSOL CG-500 . This represents a significant improvement over its phenyl-based fluorene epoxy counterpart OGSOL PG-100, which exhibits a Td5 of 354 °C under identical curing and testing conditions . The 46 °C increase in decomposition temperature is attributed to the higher thermal stability of the naphthalene ring compared to the phenyl ring in the polymer backbone.
| Evidence Dimension | Heat resistance (5% weight reduction temperature) |
|---|---|
| Target Compound Data | 400 °C (as OGSOL CG-500) |
| Comparator Or Baseline | OGSOL PG-100 (phenyl-based fluorene epoxy): 354 °C |
| Quantified Difference | 46 °C higher |
| Conditions | Cured with Phenol Novolac at 175 °C for 5 hours; TPP catalyst. TGA measurement. |
Why This Matters
This directly translates to a higher maximum operating temperature for electronic components and a longer service life in high-temperature environments, making it suitable for applications where PG-100 or DGEBA would fail.
